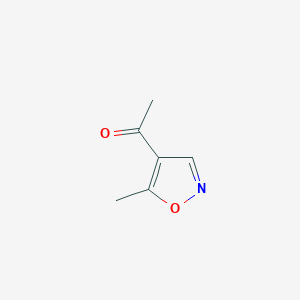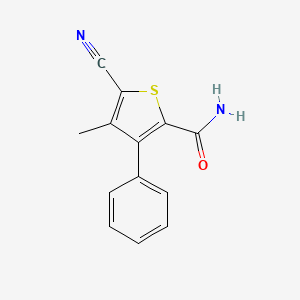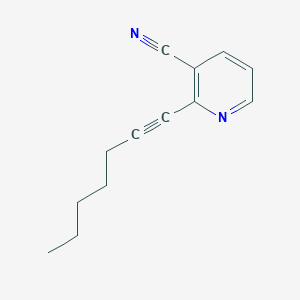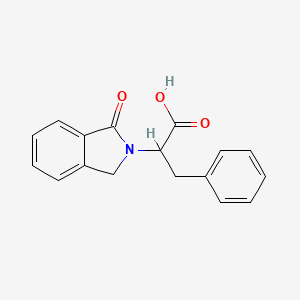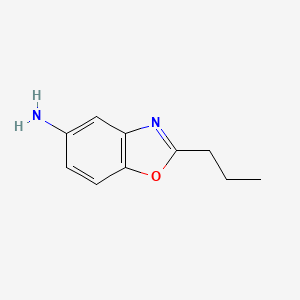
2-Propil-1,3-benzoxazol-5-amina
Descripción general
Descripción
2-Propyl-1,3-benzoxazol-5-amine is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Aplicaciones Científicas De Investigación
2-Propyl-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cells.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in proteomics research to study protein interactions and functions.
Mecanismo De Acción
Target of Action
Benzoxazole derivatives, which include 2-propyl-1,3-benzoxazol-5-amine, are known to exhibit various biological activities such as anticancer, antimicrobial, anti-hiv, and dopamine d4 agonists . The specific targets would depend on the biological activity being exhibited.
Mode of Action
It’s known that the substitution at the second position in the benzoxazole skeleton is influential for the biological activity of the molecule . More research is needed to elucidate the precise interactions between 2-Propyl-1,3-benzoxazol-5-amine and its targets.
Biochemical Pathways
Given the biological activities associated with benzoxazole derivatives, it can be inferred that the compound may interact with pathways related to cell proliferation, microbial growth, hiv replication, and dopamine signaling .
Result of Action
The results of the action of 2-Propyl-1,3-benzoxazol-5-amine are primarily observed in its cytotoxic effects towards human cancer cells . For instance, certain compounds in the series of cyclic amine containing benzoxazole derivatives were found to be cytotoxic only to specific types of cancer cells .
Análisis Bioquímico
Biochemical Properties
2-Propyl-1,3-benzoxazol-5-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 2-Propyl-1,3-benzoxazol-5-amine can interact with other biomolecules such as nucleic acids, potentially affecting gene expression and cellular function .
Cellular Effects
The effects of 2-Propyl-1,3-benzoxazol-5-amine on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Propyl-1,3-benzoxazol-5-amine has demonstrated cytotoxic effects, leading to cell death . This compound can also affect cell signaling pathways by modulating the activity of key signaling proteins, thereby altering cellular responses to external stimuli. Furthermore, 2-Propyl-1,3-benzoxazol-5-amine can influence cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 2-Propyl-1,3-benzoxazol-5-amine exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, inhibiting or activating their activity . Additionally, 2-Propyl-1,3-benzoxazol-5-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions ultimately result in the observed cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propyl-1,3-benzoxazol-5-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Propyl-1,3-benzoxazol-5-amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Propyl-1,3-benzoxazol-5-amine vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, 2-Propyl-1,3-benzoxazol-5-amine can exhibit toxic or adverse effects, including cellular toxicity and organ damage . These dosage-dependent effects are crucial for understanding the safety and efficacy of this compound in biological systems.
Metabolic Pathways
2-Propyl-1,3-benzoxazol-5-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound include phase I reactions, such as oxidation and reduction, followed by phase II reactions, such as conjugation with glucuronic acid or glutathione . These metabolic processes can influence the pharmacokinetics and biological activity of 2-Propyl-1,3-benzoxazol-5-amine, affecting its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 2-Propyl-1,3-benzoxazol-5-amine within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach specific intracellular compartments. Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the bioavailability and efficacy of 2-Propyl-1,3-benzoxazol-5-amine in biological systems.
Subcellular Localization
The subcellular localization of 2-Propyl-1,3-benzoxazol-5-amine can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 2-Propyl-1,3-benzoxazol-5-amine within these compartments can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-1,3-benzoxazol-5-amine typically involves the condensation of 2-aminophenol with propyl aldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts. One common method involves the use of hydrochloric acid as a catalyst, where the reaction mixture is heated to reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of 2-Propyl-1,3-benzoxazol-5-amine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts, such as nanocatalysts or ionic liquids, can further improve the reaction conditions and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Propyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Comparación Con Compuestos Similares
Similar Compounds
2-Propyl-1,3-benzoxazol-5-amine: Unique for its propyl group at the second position, which influences its chemical reactivity and biological activity.
2-Methyl-1,3-benzoxazol-5-amine: Similar structure but with a methyl group, leading to different reactivity and applications.
2-Ethyl-1,3-benzoxazol-5-amine: Contains an ethyl group, affecting its physical and chemical properties.
Uniqueness
2-Propyl-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-propyl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-3-10-12-8-6-7(11)4-5-9(8)13-10/h4-6H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYENCKOREHAFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311402 | |
| Record name | 2-Propyl-5-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-62-2 | |
| Record name | 2-Propyl-5-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-5-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


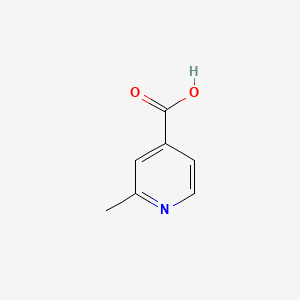


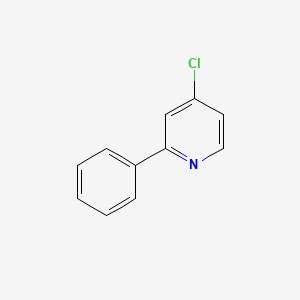

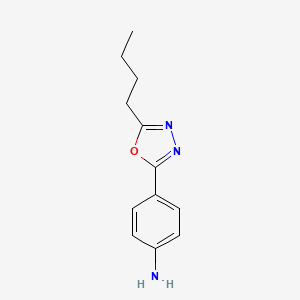
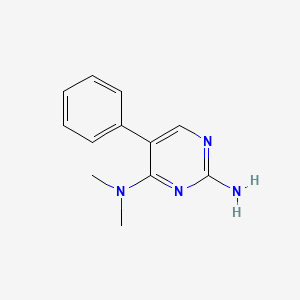
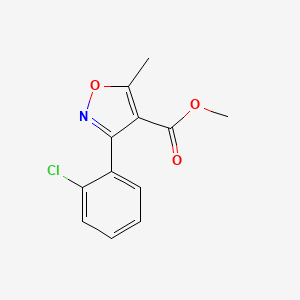
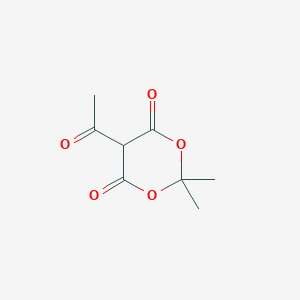
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)
